molecular formula C19H21ClN2 B107980 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine CAS No. 19007-33-1

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine

カタログ番号 B107980
CAS番号: 19007-33-1
分子量: 312.8 g/mol
InChIキー: KXMDXMHGFNNKDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, also known as CDMTB, is a heterocyclic compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience. The purpose of

作用機序

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.

生化学的および生理学的効果

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the affinity of the GABA-A receptor for GABA, leading to an increase in the inhibitory effects of GABA. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to increase the duration of the opening of the chloride ion channel of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. These effects result in an overall increase in the inhibitory tone of the central nervous system.

実験室実験の利点と制限

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has a number of advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in the central nervous system. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.

将来の方向性

There are a number of future directions for the study of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One potential direction is the development of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine derivatives with improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, particularly in the treatment of neurodegenerative diseases. Finally, the role of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine in the regulation of synaptic plasticity and learning and memory is an area of ongoing research.

合成法

The synthesis of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine involves the reaction of 2-amino-5,10-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-4-ol with thionyl chloride in the presence of triethylamine. The resulting product is then treated with 1,2-diaminoethane to yield 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine.

科学的研究の応用

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

特性

CAS番号

19007-33-1

製品名

2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine

分子式

C19H21ClN2

分子量

312.8 g/mol

IUPAC名

2-chloro-5,10-dimethyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine

InChI

InChI=1S/C19H21ClN2/c1-13-12-22-10-9-21(2)18-8-7-14(20)11-17(18)19(22)16-6-4-3-5-15(13)16/h3-8,11,13,19H,9-10,12H2,1-2H3

InChIキー

KXMDXMHGFNNKDP-UHFFFAOYSA-N

SMILES

CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C

正規SMILES

CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C

同義語

2-Chloro-5,6,7,9,10,14b-hexahydro-5,10-dimethylisoquino[2,1-d][1,4]benzodiazepine

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。